3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide
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Overview
Description
3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide is a complex organic compound characterized by the presence of difluorobenzene, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide typically involves multiple steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene derivatives under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Introduction of the hydroxyethyl group: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Formation of the benzamide: The final step involves the reaction of the intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide can undergo various types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to understand the mechanisms of biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzene moiety can interact with hydrophobic pockets, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The furan and thiophene rings can participate in π-π interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-methoxyethyl}benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-aminoethyl}benzamide: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
The presence of the hydroxyethyl group in 3,4-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide provides unique properties such as increased solubility and the ability to form hydrogen bonds. This makes it distinct from similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
3,4-difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c18-11-4-3-10(8-12(11)19)17(22)20-9-13(21)15-5-6-16(24-15)14-2-1-7-23-14/h1-8,13,21H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTPUDXALDHJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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